molecular formula C26H23OPS B14597107 Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- CAS No. 61173-98-6

Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]-

Cat. No.: B14597107
CAS No.: 61173-98-6
M. Wt: 414.5 g/mol
InChI Key: JLGVLUVADLHAHI-UHFFFAOYSA-N
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Description

Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- is an organophosphorus compound with the molecular formula C26H23OPS. This compound is characterized by the presence of a phosphine oxide group, which is bonded to a diphenyl structure and a phenylthioethyl group. It is a white solid that is soluble in polar organic solvents and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- can be synthesized through several methods. One common method involves the reaction of phosphonic esters, such as diethylphosphite, with Grignard reagents followed by acid workup . The reaction proceeds as follows:

(C2H5O)2P(O)H+3C6H5MgBr(C6H5)2P(O)MgBr+C2H5OMgBr(C_2H_5O)_2P(O)H + 3 C_6H_5MgBr \rightarrow (C_6H_5)_2P(O)MgBr + C_2H_5OMgBr (C2​H5​O)2​P(O)H+3C6​H5​MgBr→(C6​H5​)2​P(O)MgBr+C2​H5​OMgBr

(C6H5)2P(O)MgBr+HCl(C6H5)2P(O)H+MgBrCl(C_6H_5)_2P(O)MgBr + HCl \rightarrow (C_6H_5)_2P(O)H + MgBrCl (C6​H5​)2​P(O)MgBr+HCl→(C6​H5​)2​P(O)H+MgBrCl

Alternatively, it can be prepared by the partial hydrolysis of chlorodiphenylphosphine or diphenylphosphine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are carried out in controlled environments to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, thionyl chloride, and DIBAH (diisobutylaluminum hydride). The reactions are typically carried out under controlled conditions, such as inert atmospheres and specific temperature ranges.

Major Products Formed

The major products formed from these reactions include diphenylphosphine oxides, secondary phosphines, and various organophosphorus compounds .

Scientific Research Applications

Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism by which phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- exerts its effects involves its ability to act as a ligand and participate in various chemical reactions. The molecular targets and pathways involved include the formation of reactive intermediates and the stabilization of transition states in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- is unique due to the presence of the phenylthioethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications.

Properties

CAS No.

61173-98-6

Molecular Formula

C26H23OPS

Molecular Weight

414.5 g/mol

IUPAC Name

(2-diphenylphosphoryl-2-phenylsulfanylethyl)benzene

InChI

InChI=1S/C26H23OPS/c27-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)26(21-22-13-5-1-6-14-22)29-25-19-11-4-12-20-25/h1-20,26H,21H2

InChI Key

JLGVLUVADLHAHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

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